

# ORI-9020: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Inarigivir	
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## **Executive Summary**

ORI-9020, also known as **Inarigivir** or SB-9000, is a novel dinucleotide phosphorothioate with a dual mechanism of action that confers potent antiviral activity, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). This document provides a comprehensive overview of the antiviral spectrum of ORI-9020, detailing its efficacy, mechanism of action, and the experimental methodologies used in its evaluation. ORI-9020 not only directly interferes with viral replication by inhibiting viral polymerases but also stimulates the host's innate immune system through the activation of RIG-I and NOD2 pathways, leading to the production of interferons and other antiviral cytokines. This dual action makes it a promising candidate for antiviral therapy, particularly for challenging viral infections and in cases of resistance to existing treatments.

#### **Antiviral Spectrum and Efficacy**

ORI-9020 and its orally bioavailable prodrug, **Inarigivir** soproxil (SB-9200), have demonstrated a broad spectrum of antiviral activity against several clinically significant viruses. The quantitative data from in vitro and in vivo studies are summarized below.

### In Vitro Antiviral Activity



The in vitro antiviral efficacy of ORI-9020 and its prodrug has been evaluated against a panel of viruses. The half-maximal effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) are presented in the following tables.

Table 1: In Vitro Antiviral Activity of Inarigivir soproxil (SB-9200)

Virus	Genotype/S train	Assay System	EC50 (µM)	EC90 (μM)	Reference(s
Hepatitis C Virus (HCV)	Genotype 1a	Replicon System	2.2	8.0	[1]
Hepatitis C Virus (HCV)	Genotype 1b	Replicon System	1.0	6.0	[1]
Hepatitis B Virus (HBV)	3TC- Resistant	HepG2 2.2.15 cells	2.1	-	[1]
Broad- Spectrum RNA Viruses					
Norovirus	-	-	-	-	[1]
Respiratory Syncytial Virus (RSV)	-	-	-	-	[1]
Influenza Virus	-	-	-	-	[1]

Note: Specific quantitative data for Norovirus, RSV, and Influenza virus are not publicly available, though broad-spectrum activity is reported.[1]

Table 2: In Vitro Cytotoxicity of Inarigivir



Cell Line	Description	CC50 (µM)	Reference(s)
HFF	Human Foreskin Fibroblast	> 1000	[2]
Vero	African Green Monkey Kidney	> 1000	[2]

## **In Vivo Antiviral Activity**

The in vivo efficacy of ORI-9020 and its prodrug has been demonstrated in animal models of chronic HBV infection.

Table 3: In Vivo Antiviral Activity of ORI-9020/Inarigivir soproxil



Animal Model	Compound	Dosage	Duration	Key Findings	Reference(s
Transgenic Mice (HBV)	ORI-9020	0.5 - 1.6 mg/kg/day (i.p.)	14 days	Minimal effective dosage range identified to significantly reduce liver HBV DNA.[2] [3]	[2][3]
Transgenic Mice (HBV)	ORI-9020	100 mg/kg/day (i.p.)	14 days	Significantly reduced viral DNA in the liver, with activity similar to adefovir dipivoxil.[2][3] Serum HBV DNA, liver HBV RNA, serum HBeAg, and serum HBsAg levels were not affected. [2][3]	[2][3]
Woodchuck (Chronic WHV)	Inarigivir soproxil (SB- 9200)	15 and 30 mg/kg (oral, daily)	12 weeks	Dose- dependent reduction in serum WHV DNA (2.2 and 3.7 log10 reductions, respectively) and serum	[4][5]



WHVsAg (0.5 and 1.6 log10 declines, respectively). [4][5]
Lowered hepatic levels

nucleic acids

of WHV

and antigen,

and reduced

liver

inflammation.

[4][5]

#### **Mechanism of Action**

ORI-9020 exhibits a dual mechanism of antiviral action: direct inhibition of viral replication and stimulation of the host innate immune response.

#### **Direct Antiviral Activity**

ORI-9020 directly interferes with the replication of HBV at the level of the viral reverse transcriptase and/or DNA polymerase.[1] It is believed to act at an early step, at or prior to the production of the first strand of HBV DNA.[1] This direct antiviral action is thought to involve steric blockage of the viral polymerase's access to the pre-genomic RNA template.[4][5]

## Immunomodulatory Activity via RIG-I and NOD2 Activation

ORI-9020 is an agonist of the cytosolic pattern recognition receptors (PRRs) Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][4][5] Activation of these sensors triggers a downstream signaling cascade, leading to the production of type I (IFN- $\alpha/\beta$ ) and type III interferons (IFN- $\lambda$ ), as well as other proinflammatory cytokines and interferon-stimulated genes (ISGs).[4][5] This innate immune



activation contributes significantly to the overall antiviral effect. The signaling pathway is depicted below.



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Caption: RIG-I and NOD2 signaling pathway activated by ORI-9020.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the available details for the key experiments cited in this guide.

#### **In Vitro Antiviral Assays**

Hepatitis C Virus (HCV) Replicon Assay[1]

- Objective: To determine the in vitro efficacy of **Inarigivir** soproxil against HCV replication.
- · Methodology:
  - Genotype 1 HCV replicon systems were utilized.



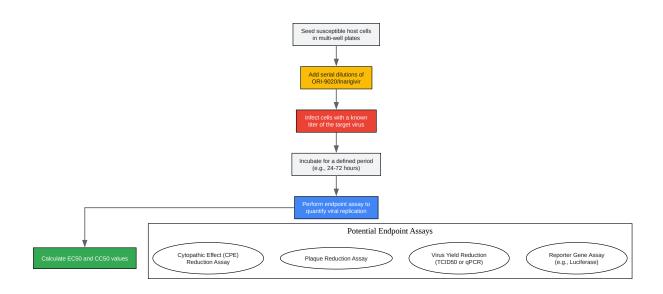




- The assay was performed in duplicate.
- Four different concentrations of Inarigivir soproxil were tested.
- The endpoint was the reduction of intracellular HCV RNA relative to untreated controls.
- EC50 and EC90 values were calculated based on a 2-fold and 10-fold reduction in HCV RNA, respectively.

General Antiviral Screening for RNA Viruses (Norovirus, RSV, Influenza) While specific protocols for **Inarigivir** against these viruses are not detailed in the available literature, standard virological assays would likely be employed. A general workflow for such an assessment is outlined below.





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Caption: General workflow for in vitro antiviral activity screening.

#### **In Vivo Antiviral Assays**

HBV Transgenic Mouse Model[1][2][3]

- Objective: To evaluate the in vivo anti-HBV efficacy of ORI-9020.
- Animal Model: Transgenic mice expressing hepatitis B virus.



#### · Methodology:

- Female mice received intraperitoneal (i.p.) injections of ORI-9020 in saline once daily for 14 days.
- For dose-ranging studies, half-log serial dilutions of ORI-9020 were administered.
- Necropsy was performed at least 2 hours after the last treatment to obtain liver and serum samples.
- HBV DNA levels in the liver were quantified to determine the minimal effective dosage.

#### Chronic WHV Woodchuck Model[4][5]

- Objective: To assess the antiviral and immunomodulatory effects of Inarigivir soproxil in a model of chronic hepadnaviral infection.
- Animal Model: Woodchucks chronically infected with woodchuck hepatitis virus (WHV).
- · Methodology:
  - Animals received daily oral doses of Inarigivir soproxil (15 or 30 mg/kg) for 12 weeks.
  - Serum WHV DNA and WHV surface antigen (WHVsAg) levels were monitored throughout the study.
  - Hepatic levels of WHV nucleic acids, antigens, and markers of inflammation were assessed.
  - Expression of interferons and interferon-stimulated genes in blood and liver was measured to evaluate the host immune response.

#### Conclusion

ORI-9020 is a promising antiviral agent with a unique dual mechanism of action that combines direct viral inhibition with potent immunomodulation. Its broad-spectrum activity against HBV, HCV, and other RNA viruses, coupled with a favorable preclinical safety profile, underscores its potential as a valuable therapeutic option. Further clinical development and investigation into



its efficacy against a wider range of viral pathogens are warranted. This technical guide provides a foundational understanding of ORI-9020 for researchers and drug development professionals engaged in the pursuit of novel antiviral therapies.

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